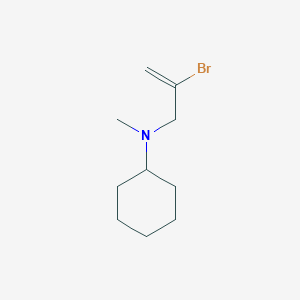

2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromoprop-2-enyl)-N-methylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrN/c1-9(11)8-12(2)10-6-4-3-5-7-10/h10H,1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISAVNHRYOWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=C)Br)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218157 | |

| Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306746-96-2 | |

| Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306746-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, N-(2-bromo-2-propen-1-yl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

Introduction

Allylic amines are crucial structural motifs in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2][3][4] Their synthesis has been a subject of considerable research, with numerous methods developed to access these valuable compounds.[5] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, a functionalized allylic amine with potential applications in medicinal chemistry and materials science. The strategic incorporation of a bromine atom on the double bond and a secondary amine on the allylic position offers multiple points for further chemical derivatization.

This document, intended for researchers and professionals in drug development and chemical synthesis, will detail a two-step synthesis commencing with the preparation of the key intermediate, 2,3-dibromopropene, followed by a nucleophilic substitution with N-methylcyclohexylamine. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward disconnection at the C-N bond. This bond can be formed through a nucleophilic substitution reaction. The nitrogen atom of N-methylcyclohexylamine acts as the nucleophile, while a suitable 3-carbon electrophile is required. 2,3-Dibromopropene is an ideal candidate for this role. The allylic bromine at the C3 position is significantly more susceptible to nucleophilic attack than the vinylic bromine at the C2 position, ensuring regioselectivity. The precursor, 2,3-dibromopropene, can be synthesized from 1,2,3-tribromopropane through an elimination reaction.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 2,3-Dibromopropene

The synthesis of 2,3-dibromopropene is well-documented and can be reliably achieved through the dehydrobromination of 1,2,3-tribromopropane using a strong base, such as sodium hydroxide.[6] This elimination reaction is a robust method for preparing the necessary di-halogenated alkene intermediate.

Reaction Mechanism

The reaction proceeds via an E2 elimination mechanism. The hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. This is followed by the concerted departure of a bromide ion and the formation of a double bond.

Caption: Synthesis of 2,3-Dibromopropene from 1,2,3-Tribromopropane.

Experimental Protocol

This protocol is adapted from a verified procedure in Organic Syntheses.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3-Tribromopropane | 280.79 | 200 g | 0.71 |

| Sodium Hydroxide (pellets) | 40.00 | 50 g | 1.25 |

| Water | 18.02 | 10 mL | - |

| Calcium Chloride (anhydrous) | 110.98 | As needed | - |

Procedure:

-

A 500-mL round-bottomed flask is equipped with a wide, bent glass tube connected to an efficient condenser. The condenser outlet is fitted with an adapter leading to a 500-mL receiving flask cooled in an ice bath.

-

200 g (0.71 mole) of 1,2,3-tribromopropane and 10 mL of water are added to the reaction flask.

-

50 g (1.25 moles) of sodium hydroxide pellets are added to the flask at once with vigorous shaking.

-

The reaction is exothermic and proceeds rapidly. The 2,3-dibromopropene product co-distills with water and any unreacted starting material. The distillation should be complete within 20-30 minutes.

-

The distillate in the receiving flask will separate into two layers. The mixture is transferred to a separatory funnel and washed with an additional 150 mL of water.

-

The lower organic layer, containing the crude product, is separated and dried over anhydrous calcium chloride.

-

The dried product is purified by fractional distillation under reduced pressure. The fraction boiling at 73–76 °C / 75 mm Hg is collected. The expected yield of pure 2,3-dibromopropene is 105–120 g (74–84%).[6]

Part 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution of the allylic bromine of 2,3-dibromopropene with N-methylcyclohexylamine. This reaction leverages the higher reactivity of the allylic halide compared to the vinylic halide.

Reaction Mechanism

The reaction is a nucleophilic substitution, likely proceeding through an SN2 mechanism. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the electrophilic carbon atom bonded to the allylic bromine. A non-nucleophilic base, such as triethylamine, is included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Caption: Nucleophilic substitution for the synthesis of the target molecule.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 2,3-Dibromopropene | 199.87 | 2.045 | 10.0 g | 0.05 |

| N-Methylcyclohexylamine | 113.20 | 0.853 | 6.2 g (7.3 mL) | 0.055 |

| Triethylamine | 101.19 | 0.726 | 5.6 g (7.7 mL) | 0.055 |

| Acetonitrile (anhydrous) | 41.05 | 0.786 | 100 mL | - |

Procedure:

-

To a 250-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.05 moles) of 2,3-dibromopropene and 100 mL of anhydrous acetonitrile.

-

To this solution, add 6.2 g (0.055 moles) of N-methylcyclohexylamine and 5.6 g (0.055 moles) of triethylamine.

-

The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is taken up in 100 mL of diethyl ether and washed with 2 x 50 mL of water to remove the triethylammonium bromide salt.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include those for the vinyl protons, the allylic methylene protons adjacent to the nitrogen, the N-methyl group, and the cyclohexyl ring protons.

-

¹³C NMR: Will show signals for the sp² carbons of the double bond (one bonded to bromine), the allylic carbon bonded to nitrogen, and the carbons of the N-methyl and cyclohexyl groups.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₀H₁₈BrN) should be observed, along with a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C double bond, C-N bond, and C-H bonds will be present.

Safety Considerations

-

1,2,3-Tribromopropane: Is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

2,3-Dibromopropene: Is a lachrymator and is flammable. It should be handled in a fume hood with proper PPE.[7]

-

N-Methylcyclohexylamine: Is a corrosive and flammable liquid.[8] Avoid contact with skin and eyes.

-

Sodium Hydroxide: Is highly corrosive. Handle with care to avoid skin and eye burns.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

This guide outlines a robust and logical two-step synthetic pathway for the preparation of this compound. The synthesis relies on established and reliable chemical transformations, starting with the dehydrobromination of 1,2,3-tribromopropane to yield 2,3-dibromopropene, followed by a regioselective nucleophilic substitution with N-methylcyclohexylamine. The detailed experimental protocols and mechanistic discussions provided herein should enable researchers to successfully synthesize this and related functionalized allylic amines for further investigation in various fields of chemical and pharmaceutical research.

References

-

Lespieau, R., & Bourguel, M. (n.d.). 2,3-DIBROMOPROPENE. Organic Syntheses. Retrieved from [Link]

-

Shen, B., & Makino, K. (2014). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. PubMed Central. Retrieved from [Link]

-

Lin, S., et al. (2021). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2018). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PubMed Central. Retrieved from [Link]

-

(n.d.). Synthesis of allylic amines. Organic Chemistry Portal. Retrieved from [Link]

-

Wang, Z., et al. (2018). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science. Retrieved from [Link]

-

(n.d.). Exploring the Synthesis and Reactivity of 2,3-Dibromopropene. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(n.d.). 2,3-Dibromopropene, 80%, technical grade. Lab Supplies. Retrieved from [Link]

-

(n.d.). N-Methylcyclohexylamine. PubChem. Retrieved from [Link]

- Hendricus Gerardus Peer. (1966). Process for the preparation of 2-bromo 3-halo propene-1. U.S. Patent 3,271,466.

Sources

- 1. Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scientificlabs.com [scientificlabs.com]

- 8. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" chemical properties

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

This technical guide provides a comprehensive overview of this compound, a novel compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry to detail a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

Allylic amines are a significant class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1][2] The introduction of a bromine atom at the 2-position of the prop-1-ene backbone, combined with a substituted amino group at the 3-position, as in this compound, creates a multifunctional scaffold with distinct reactive sites. The interplay between the allylic amine and the vinyl bromide functionalities suggests that this molecule could be a versatile intermediate for further chemical transformations, making it a compound of interest for the synthesis of novel pharmaceutical agents.

Proposed Synthesis

The synthesis of this compound can be logically approached through the nucleophilic substitution of a suitable dibromopropene derivative with N-methylcyclohexylamine. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

The proposed synthesis involves the reaction of 2,3-dibromoprop-1-ene with N-methylcyclohexylamine. This reaction is a nucleophilic substitution where the secondary amine displaces one of the bromine atoms from the allylic position.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

2,3-Dibromoprop-1-ene

-

N-Methylcyclohexylamine

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylcyclohexylamine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-dibromoprop-1-ene (1.05 equivalents) in the same solvent to the reaction mixture with continuous stirring. The slight excess of the dibromo compound helps to ensure the complete consumption of the amine.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture will contain the desired product and the hydrobromide salt of the base. The salt can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water could potentially react with the electrophilic 2,3-dibromoprop-1-ene.

-

Non-nucleophilic Base: Its role is to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. A non-nucleophilic base is chosen to avoid its competition with the intended nucleophile.

-

Controlled Temperature: The initial cooling to 0 °C helps to manage the exothermicity of the reaction.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is not available, the properties of this compound can be predicted based on its structure and by analogy to similar compounds.[3][4][5][6]

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C10H18BrN | Based on the constituent atoms. |

| Molecular Weight | ~232.16 g/mol | Sum of the atomic weights. |

| Appearance | Colorless to pale yellow oil | Many similar allylic amines are liquids at room temperature. |

| Boiling Point | Estimated to be high | The presence of the polar C-N and C-Br bonds and the relatively high molecular weight would lead to a high boiling point, likely requiring vacuum distillation for purification. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. | The molecule has a significant nonpolar hydrocarbon backbone. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinylic protons (=CH2) | 5.5 - 6.0 | Two singlets or narrow doublets | 2H |

| Allylic protons (-CH2-N) | ~3.2 - 3.5 | Singlet | 2H |

| N-Methyl protons (-N-CH3) | ~2.3 - 2.5 | Singlet | 3H |

| Cyclohexyl methine proton (-CH-N) | ~2.5 - 2.8 | Multiplet | 1H |

| Cyclohexyl methylene protons | ~1.0 - 1.9 | Multiplets | 10H |

13C NMR Spectroscopy: The carbon NMR will provide information on the carbon framework.

| Carbon | Predicted Chemical Shift (ppm) |

| Vinylic C-Br | ~120 - 125 |

| Vinylic =CH2 | ~115 - 120 |

| Allylic -CH2-N | ~55 - 60 |

| N-Methyl -N-CH3 | ~40 - 45 |

| Cyclohexyl methine C-N | ~60 - 65 |

| Cyclohexyl methylene carbons | ~25 - 35 |

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Wavenumber (cm-1) |

| C=C stretch (alkene) | ~1640 - 1680 |

| C-N stretch (amine) | ~1000 - 1250 |

| C-H stretch (alkane and alkene) | ~2850 - 3100 |

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine. A key feature will be the presence of two molecular ion peaks (M and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Reactivity and Potential Applications in Drug Development

The unique combination of a vinyl bromide and an allylic amine in this compound opens up several avenues for further chemical modification, making it a valuable intermediate in drug discovery.

Key Reactive Sites

Caption: Key reactive sites of this compound.

-

The Vinyl Bromide: This functionality is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the rapid generation of a library of diverse compounds for biological screening.

-

The Alkene: The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, providing further opportunities for structural modification.

-

The Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated to form salts, which can be advantageous for improving the aqueous solubility and bioavailability of drug candidates. The amine can also be oxidized to an N-oxide, a common metabolite of amine-containing drugs.

Potential as a Pharmaceutical Scaffold

The structural motif of this compound can be envisioned as a scaffold for the development of new therapeutic agents. For instance, the cyclohexylamino moiety is present in a number of bioactive molecules. By using the vinyl bromide as a point for diversification through cross-coupling reactions, medicinal chemists can explore a large chemical space around this core structure in the search for new drugs targeting a variety of diseases.

Conclusion

While this compound is not a commercially available or extensively studied compound, its synthesis is feasible through established chemical transformations. Its predicted physicochemical and spectroscopic properties provide a basis for its characterization. The presence of multiple reactive functional groups makes it a promising and versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development. This technical guide provides a solid foundation for any researcher interested in exploring the chemistry and potential of this novel compound.

References

-

What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25). Retrieved from [Link]

-

Synthesis of allylic amines - Organic Chemistry Portal. Retrieved from [Link]

-

Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC - NIH. (2022, April 15). Retrieved from [Link]

-

2-Bromo-3-methyl-2-cyclohexen-1-one - PubChem. Retrieved from [Link]

-

2-Bromo-3-methyl-2-cyclopenten-1-one - PubChem. Retrieved from [Link]

-

3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem. Retrieved from [Link]

-

Methyl 2-bromo-3-cyclopentylpropanoate | C9H15BrO2 | CID 57919172 - PubChem. Retrieved from [Link]

Sources

- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 2. Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-methyl-2-cyclohexen-1-one | C7H9BrO | CID 14140200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-methyl-2-cyclopenten-1-one | C6H7BrO | CID 4437009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-bromo-3-cyclopentylpropanoate | C9H15BrO2 | CID 57919172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical endeavor. This guide provides an in-depth analysis of the anticipated spectroscopic data for 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a molecule possessing a unique combination of a vinyl bromide, an allylic amine, and a saturated N-methylcyclohexyl moiety. Understanding the characteristic spectral signatures of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its reactivity in further chemical transformations. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, field-proven perspective on the interpretation of its spectral data.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's constituent parts is the first step in predicting and interpreting its spectroscopic behavior.

DOT Script for Molecular Structure

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Environments

Proton NMR is a powerful tool for mapping the hydrogen environments within a molecule. The predicted chemical shifts (δ) for this compound are based on the influence of adjacent functional groups.

Predicted ¹H NMR Chemical Shifts:

| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| =CH₂ | Vinylic protons | 5.5 - 6.0 | Singlet or Doublet | These protons are on a double bond and are deshielded. They may appear as a singlet or a doublet depending on coupling with the allylic proton. |

| -CH= | Vinylic proton | 6.0 - 6.5 | Triplet or Doublet of doublets | This proton is also on the double bond and deshielded. Its multiplicity will depend on coupling to the geminal and allylic protons. |

| -CH₂-N | Allylic protons | 3.0 - 3.5 | Doublet | These protons are adjacent to both the double bond and the nitrogen atom, leading to a downfield shift.[1][2] |

| N-CH₃ | N-methyl protons | 2.2 - 2.5 | Singlet | The methyl group attached to the nitrogen will be a singlet and shifted downfield due to the electronegativity of nitrogen.[3] |

| N-CH- (cyclohexyl) | Methine proton on cyclohexyl | 2.5 - 3.0 | Multiplet | This proton is directly attached to the nitrogen and will be deshielded. |

| -CH₂- (cyclohexyl) | Cyclohexyl methylene protons | 1.0 - 2.0 | Multiplets | These protons are part of the saturated cyclohexyl ring and will appear in the typical aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

DOT Script for ¹H NMR Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon Skeleton

Carbon NMR provides valuable information about the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| =CH₂ | Vinylic carbon | 115 - 125 | This sp² hybridized carbon is shielded compared to the substituted vinylic carbon. |

| -C(Br)= | Vinylic carbon | 130 - 140 | The attached bromine atom causes a downfield shift of this sp² carbon. |

| -CH₂-N | Allylic carbon | 50 - 60 | This sp³ carbon is deshielded by the adjacent nitrogen atom.[3] |

| N-CH₃ | N-methyl carbon | 35 - 45 | The methyl carbon attached to nitrogen is shifted downfield. |

| N-CH- (cyclohexyl) | Methine carbon on cyclohexyl | 60 - 70 | This carbon is directly bonded to the electronegative nitrogen, causing a significant downfield shift. |

| -CH₂- (cyclohexyl) | Cyclohexyl methylene carbons | 20 - 40 | These sp³ carbons of the cyclohexyl ring will appear in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3080 - 3010 | C-H stretch | =C-H (vinylic) | Medium |

| 2950 - 2850 | C-H stretch | -C-H (aliphatic) | Strong |

| 1640 - 1620 | C=C stretch | Alkene | Medium to Weak |

| 1250 - 1020 | C-N stretch | Amine | Medium |

| 1000 - 800 | C-H bend | Alkene (out-of-plane) | Strong |

| 600 - 500 | C-Br stretch | Alkyl bromide | Medium to Strong |

The presence of a medium to weak band around 1630 cm⁻¹ for the C=C stretch and strong bands in the 1000-800 cm⁻¹ region for C-H out-of-plane bending would be diagnostic for the alkene moiety.[4][5] The C-Br stretch is expected in the fingerprint region and can sometimes be difficult to assign definitively.[4]

Mass Spectrometry (MS): Fragmentation Pattern and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak will be observed, and due to the presence of a single nitrogen atom, its m/z value will be an odd number (Nitrogen Rule).[6][7] The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Major Fragmentation Pathways:

-

α-Cleavage: The most prominent fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This would lead to the loss of a cyclohexyl radical or a methyl radical from the nitrogen, resulting in a stable iminium ion.

-

Allylic Cleavage: Cleavage of the bond between the allylic carbon and the nitrogen can occur, leading to a stable allylic cation.[6]

-

Loss of HBr: Elimination of a hydrogen bromide molecule is a possible fragmentation pathway for bromoalkanes.

-

DOT Script for MS Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The spectroscopic data for this compound is predicted to exhibit a unique combination of signals corresponding to its vinyl bromide, allylic amine, and N-methylcyclohexyl functionalities. By carefully analyzing the chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the molecular ion and fragmentation patterns in the mass spectrum, a comprehensive and unambiguous structural assignment can be achieved. This guide provides a foundational framework for researchers to interpret the experimental data for this and structurally related molecules, ensuring scientific rigor and integrity in their drug discovery and development endeavors.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

-

University of Alberta. (n.d.). Proton NMR Chemical Shift Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Puget Sound. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 14). 24.10: Spectroscopy of Amines. [Link]

-

Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. whitman.edu [whitman.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. youtube.com [youtube.com]

"2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene" mechanism of formation

An In-Depth Technical Guide to the Formation of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

Abstract

This technical guide provides a comprehensive examination of the proposed mechanism for the formation of this compound, a substituted allylic amine of interest in synthetic organic chemistry. Due to the absence of direct literature on the synthesis of this specific molecule, this document puts forth a plausible and scientifically grounded synthetic strategy. The proposed pathway involves the electrophilic addition of bromine to an allene substrate in the presence of a secondary amine nucleophile. This guide will delve into the mechanistic intricacies of this transformation, supported by established principles of organic reaction mechanisms. A detailed, step-by-step experimental protocol is provided, alongside recommendations for reaction monitoring and product characterization. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who are engaged in the synthesis of novel organic compounds.

Introduction and Synthetic Rationale

The synthesis of highly functionalized alkenes is a cornerstone of modern organic chemistry, providing access to a diverse array of molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. The target molecule, this compound, incorporates a vinyl bromide and an allylic amine moiety. This combination of functional groups suggests its potential as a versatile synthetic intermediate.

A direct and efficient synthesis of this compound is proposed via a three-component reaction involving allene, a suitable bromine source, and N-methylcyclohexylamine. This approach is predicated on the known reactivity of allenes towards electrophiles and the subsequent trapping of the resulting carbocationic intermediate by a nucleophile.[1][2] N-Bromosuccinimide (NBS) is selected as the preferred brominating agent to maintain a low concentration of molecular bromine, thereby minimizing potential side reactions such as the dibromination of the allene.[3][4][5]

Proposed Reaction Mechanism

The formation of this compound is proposed to proceed through an electrophilic addition-nucleophilic capture sequence. The key steps of this mechanism are detailed below.

Step 1: Activation of the Bromine Source

While NBS itself can act as an electrophilic bromine source, it often serves to generate a low concentration of molecular bromine (Br₂) in the presence of a proton source, such as trace amounts of HBr that may be present or generated in situ.[6][7] For the purpose of this mechanism, we will consider the electrophilic species to be Br⁺, which can be thought of as being delivered by Br₂.

Step 2: Electrophilic Attack on Allene

The reaction is initiated by the electrophilic attack of a bromine species on one of the π-bonds of allene (prop-1,2-diene). This attack leads to the formation of a resonance-stabilized vinyl carbocation. The positive charge is shared between the central and terminal carbon atoms.

Caption: Electrophilic attack of Br⁺ on allene.

Step 3: Nucleophilic Attack by N-methylcyclohexylamine

The resonance-stabilized carbocation is then intercepted by the nucleophilic N-methylcyclohexylamine. The attack occurs at the terminal carbon (C3), which is sterically more accessible and leads to the thermodynamically more stable product. This results in the formation of a protonated amine intermediate.

Step 4: Deprotonation

The final step of the mechanism is the deprotonation of the ammonium intermediate by a weak base present in the reaction mixture, such as another molecule of the amine or the succinimide anion (if NBS is the bromine source). This regenerates the lone pair on the nitrogen and yields the final product, this compound.

Overall Mechanistic Pathway

The complete proposed mechanism is illustrated in the following diagram:

Caption: Proposed overall reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Allene (in a lecture bottle) | C₃H₄ | 40.06 | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Sigma-Aldrich |

| N-methylcyclohexylamine | C₇H₁₅N | 113.20 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet tube, and a nitrogen inlet, add N-Bromosuccinimide (1.78 g, 10 mmol).

-

Solvent and Amine Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. To this suspension, add N-methylcyclohexylamine (1.13 g, 10 mmol) via syringe.

-

Allene Addition: Bubble allene gas (approximately 0.40 g, 10 mmol) through the cooled reaction mixture via the gas inlet tube for 15-20 minutes. The flow rate should be controlled to ensure efficient dissolution and reaction.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

-

Workup: Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques. The following table presents the expected data for the final product.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.6-5.8 (m, 2H, =CH₂), 3.4-3.6 (s, 2H, -CH₂-N), 2.2-2.4 (s, 3H, -N-CH₃), 1.0-2.0 (m, 11H, cyclohexyl protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 125-130 (C=C), 115-120 (=CH₂), 60-65 (-CH₂-N), 55-60 (cyclohexyl-CH-N), 40-45 (-N-CH₃), 25-35 (cyclohexyl carbons) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₉BrN⁺, found. Isotopic pattern for bromine should be observed. |

| FT-IR (neat) | ν (cm⁻¹): ~3080 (C-H, sp²), ~2930, 2850 (C-H, sp³), ~1640 (C=C), ~1100 (C-N) |

Conclusion

This technical guide has outlined a plausible and robust mechanism for the formation of this compound. The proposed synthesis leverages the electrophilic reactivity of allenes in a three-component reaction, offering a potentially efficient route to this functionalized alkene. The detailed experimental protocol and expected characterization data provide a solid foundation for researchers to undertake the synthesis and further explore the utility of this compound in organic synthesis. The principles discussed are grounded in well-established reaction mechanisms and provide a logical framework for understanding this transformation.

References

- Vertex AI Search. Mechanism for the electrophilic addition reactions between bromine (and the other halogens).

- JoVE. (2025, May 22).

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Chad's Prep®. 10.

- Wikipedia. Alcohol (chemistry).

- Chemistry LibreTexts. (2024, September 24). 10.

- Chemistry LibreTexts. (2023, January 14). 10.

- YouTube. (2022, October 28).

- Pearson. Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Doc Brown's Chemistry. Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes.

- Master Organic Chemistry. (2013, March 15).

- ResearchGate.

- OrgoSolver.

- Google Patents. US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

- Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction.

- PMC - NIH. (2024, December 1). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one.

- ResearchGate. The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene.

- PMC - NIH. 2-Bromo-2-methyl-N-p-tolylpropanamide.

- PrepChem.com. Synthesis of C. 2-Bromo-3-(2-thienyl)-1-propene.

- Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.

- YouTube. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.

- ResearchGate. Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one.

- Reddit. (2023, December 29). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene.

- Cambridge Open Engage. (2022, April 10).

Sources

- 1. chemguide.net [chemguide.net]

- 2. Organic Chemistry Study Guide: Alkenes Reaction Mechanisms | Notes [pearson.com]

- 3. Video: Radical Substitution: Allylic Bromination [jove.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Methodological Guide to the Structural and Conformational Analysis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

Executive Summary: The structural and conformational properties of novel chemical entities are paramount in determining their potential applications, particularly in drug development and materials science. This guide provides a comprehensive framework for the in-depth analysis of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene, a molecule for which limited public data exists. By leveraging foundational principles of analytical chemistry and computational modeling, this document outlines a rigorous, multi-technique approach. It details the strategic application of mass spectrometry, multinuclear and multidimensional Nuclear Magnetic Resonance (NMR), and computational chemistry to elucidate the molecule's connectivity, stereochemistry, and dynamic conformational behavior. This whitepaper is intended for researchers and scientists, offering a self-validating workflow for the complete characterization of this and structurally related flexible molecules.

Introduction: Deconstructing the Analytical Challenge

This compound is a multifaceted molecule presenting several distinct analytical challenges. Its structure combines a reactive vinyl bromide moiety with a flexible N-methylcyclohexylamino group. The vinyl bromide introduces potential for E/Z isomerism, while the substituted cyclohexane ring and the allylic amine linkage confer significant conformational flexibility. A thorough understanding of its three-dimensional structure and dynamic behavior is critical for predicting its reactivity, biological activity, and physical properties.

This guide establishes a systematic workflow to address these challenges, integrating experimental data with theoretical calculations to build a complete molecular picture.

Proposed Analytical Workflow

A robust characterization plan begins with confirmation of the molecular identity and proceeds through increasingly detailed levels of structural and conformational analysis. The proposed workflow is designed to be logical and self-validating, where the results of each step inform the next.

Caption: Key conformational equilibria in the target molecule.

Dynamic NMR (DNMR) for Experimental Validation

Dynamic NMR techniques are used to experimentally measure the energy barriers of conformational changes that are rapid on the human timescale but slow on the NMR timescale. [1][2][3][4] Protocol:

-

Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures.

-

Identify Exchange Broadening: Monitor signals that are expected to change based on the computational predictions. For example, the signals of the cyclohexyl protons may be averaged at room temperature due to rapid ring flipping. As the temperature is lowered, this process slows down.

-

Coalescence Point: At a specific temperature, known as the coalescence temperature (Tc), the two exchanging signals will merge into a single broad peak. [1]4. Lineshape Analysis: By analyzing the broadening of the peaks or using the coalescence temperature, the rate of exchange (k) can be determined. The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation.

Expected Outcome: VT-NMR experiments will allow for the measurement of the energy barrier for cyclohexane ring flipping and potentially for rotation around the C-N bond. [5]If the barrier is sufficiently high (typically > 5 kcal/mol), distinct signals for axial and equatorial protons may be observable at low temperatures. These experimental barriers can then be directly compared to the values predicted by DFT calculations, providing a powerful validation of the computational model. [6]

Conclusion

The comprehensive characterization of this compound requires an integrated analytical strategy. By combining high-resolution mass spectrometry for formula confirmation, a suite of 1D and 2D NMR experiments for unambiguous structural assignment, and a synergistic approach of computational modeling and dynamic NMR for conformational analysis, a complete and reliable picture of the molecule can be established. This methodological guide provides a robust and scientifically rigorous framework for researchers to apply to this molecule and other structurally complex and flexible targets, ensuring a high degree of confidence in the final structural and dynamic assignment.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Boston University. (2023). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy.

- Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology, 70(2), 137-173.

- Chemistry LibreTexts. (2024). 25: Dynamic NMR.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- National Institutes of Health (NIH). (2025). Exchange-selective excitation pulses for dynamic magnetic resonance.

- Duca, D., et al. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Journal of Computer-Aided Molecular Design, 27(12), 1049-1064.

- ResearchGate. (n.d.). Conformational Searching for Complex, Flexible Molecules.

- UCSB Chemistry and Biochemistry NMR Facility. (n.d.). Chemical Exchange Studies.

- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.

- ResearchGate. (2006). Dynamic NMR spectroscopy in studies of the kinetics of photoinduced chemical exchange in solutions.

- Sloop, J. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

- Fuchs, P. L., & Bunnell, C. A. (n.d.). 1H- and 13C-NMR Chemical Shifts for Common Solvents in CDCl3.

- Chemistry LibreTexts. (2023). 5.5: Chemical Shift.

- MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study.

- National Institutes of Health (NIH). (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols.

- Lin, S.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1).

- Lin, S.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene.

Sources

- 1. people.bu.edu [people.bu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Exchange-selective excitation pulses for dynamic magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Theoretical Exploration of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene: A Novel Functionalized Allylamine

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel molecules with tailored functionalities are paramount. This guide provides a comprehensive theoretical overview of a putative compound, "2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene." As this molecule is not readily found in current chemical databases, this document serves as a forward-looking exploration of its chemical identity, potential synthetic pathways, predicted properties, and prospective applications. This work is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this unique molecular architecture.

The structure of this compound combines an allylic bromide with a secondary amine, N-methylcyclohexylamine. This arrangement suggests a versatile scaffold with potential for further functionalization and biological activity. Functionalized allylamines are recognized as important intermediates in the synthesis of pharmaceuticals, including antifungal agents.[1][2][3][4]

Chemical Identity: Nomenclature and Identification

A crucial first step in the study of any new chemical entity is the establishment of its unambiguous identification.

IUPAC Name

Based on the principles of IUPAC nomenclature for organic compounds, the systematic name for the target molecule is determined by identifying the parent chain and the substituents.[5][6][7][8] The longest carbon chain containing the double bond is a propene. The bromine atom is at the second position, and the N-methylcyclohexylamino group is at the third position.

Therefore, the correct IUPAC Name is 2-bromo-N-cyclohexyl-N-methylprop-2-en-1-amine .

For the purpose of this guide, we will continue to refer to it by the initially provided name, "this compound," while acknowledging its formal IUPAC designation.

CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance.[9][10][11][12][13] As "this compound" is a novel, theoretical compound, it does not have a CAS number . A CAS number would be assigned upon synthesis, characterization, and registration with the Chemical Abstracts Service.

Proposed Synthesis and Mechanism

The synthesis of this compound can be logically approached through a two-step process, starting from readily available precursors. The proposed synthetic route involves the allylic bromination of propene followed by a nucleophilic substitution with N-methylcyclohexylamine.

Step 1: Allylic Bromination of Propene

The initial step would involve the formation of an allylic bromide from propene. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide).[14]

Reaction: Propene + N-Bromosuccinimide (NBS) --(radical initiator)--> 3-bromo-prop-1-ene

Causality of Experimental Choices: NBS is chosen as the brominating agent to maintain a low concentration of bromine in the reaction mixture, which favors allylic substitution over the electrophilic addition to the double bond.

Step 2: Nucleophilic Substitution

The resulting 3-bromo-prop-1-ene would then be reacted with N-methylcyclohexylamine. The secondary amine will act as a nucleophile, displacing the bromide ion from the allylic position.

Reaction: 3-bromo-prop-1-ene + N-methylcyclohexylamine --> 2-bromo-N-cyclohexyl-N-methylprop-2-en-1-amine

Causality of Experimental Choices: This reaction is a standard nucleophilic substitution. The use of a non-nucleophilic base may be required to scavenge the HBr formed during the reaction, preventing the protonation of the amine. The reaction would likely be carried out in a polar aprotic solvent to facilitate the substitution.

Experimental Protocol: A Proposed Synthesis

Materials:

-

Propene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

N-methylcyclohexylamine

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable solvent)

Procedure:

-

Allylic Bromination:

-

In a round-bottom flask equipped with a reflux condenser and a light source, dissolve NBS in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator.

-

Bubble propene gas through the solution while irradiating with UV light.

-

Monitor the reaction by GC-MS until the starting material is consumed.

-

Upon completion, filter the succinimide byproduct and wash the filtrate with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield 3-bromo-prop-1-ene.

-

-

Nucleophilic Substitution:

-

In a separate reaction vessel, dissolve N-methylcyclohexylamine and triethylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add the prepared 3-bromo-prop-1-ene dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the triethylammonium bromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Visualizing the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical and Spectroscopic Properties

The physical and chemical properties of "this compound" can be inferred from its structure and by comparison with analogous compounds like allyl bromide.[15][16][17]

| Property | Predicted Value |

| Molecular Formula | C10H18BrN |

| Molecular Weight | 232.16 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water |

| Stability | Potentially unstable to heat and light, typical of allylic bromides |

Spectroscopic Characterization

The structure of the target molecule could be unequivocally confirmed using a combination of spectroscopic techniques.[18]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the N-methyl protons, and the protons of the propene backbone. The vinyl protons would appear as multiplets in the downfield region.[19][20][21]

-

¹³C NMR: The carbon NMR would show distinct peaks for the ten carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=C double bond, C-N stretching, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Potential Applications in Drug Development and Research

The structural motifs within "this compound" suggest several potential avenues for its application, particularly in the realm of drug discovery.

-

Antifungal Agents: Allylamines are a known class of antifungal drugs that act by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[2][3][4][22] The novel substitution pattern of the target molecule could lead to new derivatives with improved efficacy or a broader spectrum of activity.

-

Chemical Probe: The presence of a reactive allylic bromide moiety makes this compound a potential tool for chemical biology. It could be used to covalently label proteins or other biomolecules to study their function.

-

Synthetic Intermediate: This molecule could serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the double bond and the C-Br bond.

Safety, Handling, and Storage

Given the presence of an allylic bromide and a secondary amine, "this compound" should be handled with extreme caution.

-

Toxicity: Allylic bromides are known to be toxic, irritants, and lachrymators.[15][23][24][25][26] Skin contact and inhalation should be strictly avoided.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Storage: The compound should be stored in a cool, dark, and dry place, under an inert atmosphere if possible, to prevent decomposition.

Conclusion

While "this compound" remains a theoretical construct at present, this in-depth guide provides a robust framework for its future investigation. From its formal IUPAC name to a plausible synthetic route and predicted properties, this document lays the groundwork for its potential synthesis and characterization. The intriguing combination of functional groups suggests that this novel allylamine could be a valuable addition to the chemist's toolbox, with potential applications in medicinal chemistry and beyond. Further experimental work is warranted to bring this molecule from theory to reality.

References

-

ThoughtCo. (2019, August 11). How CAS Numbers Are Assigned to Chemicals. [Link]

-

3E. (2024, October 8). What is a CAS number?. [Link]

-

Wikipedia. CAS Registry Number. [Link]

-

ChemLinked. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

-

PubChem. Allyl bromide. [Link]

-

Global HazMat. (2021, April). What is a CAS number, how is it assigned & why it's so important?. [Link]

-

Wikipedia. Allyl bromide. [Link]

-

CAS Common Chemistry. Allyl bromide. [Link]

-

Bhaskar, T., Mythili, C. V., & Banumathi, N. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

-

Eley, E. (2013, September 18). Atom-efficient synthesis of functionalised allylamines. RSC Blogs. [Link]

-

OpenOChem Learn. Allylic Bromination. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

-

Sdfine. allyl bromide. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

SlidePlayer. Physical properties of alkyl halide. [Link]

-

ResearchGate. Novel drug delivery systems of allylamines and benzylamines. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

-

Creative Biolabs. Allylamines Antifungal Drug Research Service. [Link]

-

PubMed. (2022, November 22). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. [Link]

-

F.Sc & ETEA Preparation. (2014, February 5). IUPAC Nomenclature ALKANES,ALKENES,ALKYNES & BENZENE DERIVATIVES. [Link]

-

MDPI. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. [Link]

-

ResearchGate. (2025, October 18). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dio. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. [Link]

- Google Patents. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.

-

Organic Syntheses Procedure. β-BROMOPROPIONIC ACID. [Link]

-

University of Texas at Austin. Spectroscopy. [Link]

-

PubMed. Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite. [Link]

-

Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. [Link]

-

YouTube. (2022, February 9). Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). [Link]

-

Pearson+. (2024, April 5). Two products are formed when methylenecyclohexane reacts with NBS... | Study Prep. [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fsceteapreparation.wordpress.com [fsceteapreparation.wordpress.com]

- 9. thoughtco.com [thoughtco.com]

- 10. What is a CAS number? | 3E [3eco.com]

- 11. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 12. en.reach24h.com [en.reach24h.com]

- 13. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 14. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 15. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Allyl bromide - Wikipedia [en.wikipedia.org]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. vanderbilt.edu [vanderbilt.edu]

- 19. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. nj.gov [nj.gov]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Reactivity and Stability of 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity and stability of the novel compound 2-Bromo-3-(N-methylcyclohexylamino)prop-1-ene. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of organic chemistry, drawing parallels from the known reactivity of analogous structures such as allylic bromides, vinyl bromides, and secondary amines. This guide is intended for researchers, scientists, and professionals in drug development, offering predictive insights into the molecule's chemical behavior, which are crucial for its synthesis, handling, and application in medicinal chemistry and materials science.

Introduction: Unveiling a Multifunctional Scaffold

The molecule this compound presents a unique combination of functional groups: a vinyl bromide, an allylic amine, and a sterically demanding N-methylcyclohexyl substituent. This intricate arrangement suggests a rich and varied chemical reactivity profile, making it a potentially valuable, yet challenging, building block in organic synthesis. Understanding its inherent reactivity and stability is paramount for harnessing its synthetic potential and ensuring safe and efficient experimental design. This guide will explore the key reactive sites, predict plausible reaction pathways, and discuss the factors governing its stability under various conditions.

Structural Analysis and Inherent Reactivity

The core structure of this compound features two key reactive moieties: the allylic system and the secondary amine.

-

The Allylic Bromide System: The bromine atom is attached to a carbon adjacent to a carbon-carbon double bond, classifying it as an allylic bromide. Allylic halides are known to be excellent substrates for nucleophilic substitution reactions due to the formation of a resonance-stabilized allylic carbocation intermediate. They can undergo both SN1 and SN2 type reactions.[1] The π system of the double bond can stabilize an adjacent carbocation or radical through resonance, enhancing reactivity.[2]

-

The Secondary Amine: The N-methylcyclohexylamino group is a secondary amine, which can act as both a nucleophile and a base. Its nucleophilicity will be a key factor in potential intramolecular reactions, while its basicity could influence elimination pathways.

-

The Vinyl Bromide Moiety: The bromine atom is also part of a vinyl bromide structure. Vinyl halides are generally less reactive towards nucleophilic substitution than their alkyl or allylic counterparts due to the high instability of the resulting vinyl cation.[3][4] However, under specific conditions, such as in the presence of strong acids, their hydrolysis can be accelerated.[3]

The interplay of these functional groups dictates the overall chemical personality of the molecule.

Potential Reactivity Pathways

Based on the structural features, several key reaction pathways can be predicted for this compound.

Nucleophilic Substitution Reactions

The allylic bromide is the most probable site for nucleophilic attack. Both SN1 and SN2 mechanisms are plausible, with the reaction conditions playing a decisive role.

-

SN2 Reactions: In the presence of strong, non-bulky nucleophiles and in polar aprotic solvents, an SN2 reaction is likely.[1][5] The rate of SN2 reactions on allylic halides is often enhanced compared to their saturated analogues due to stabilization of the transition state.[5]

-

SN1 Reactions: In polar protic solvents or with weaker nucleophiles, an SN1 mechanism may be favored due to the formation of a resonance-stabilized allylic carbocation.

-

Allylic Rearrangement (SN2' Reactions): A significant aspect of allylic halide reactivity is the potential for allylic rearrangement, where the nucleophile attacks the γ-carbon of the double bond, leading to a shift in the double bond's position.[6] This SN2' pathway can compete with the direct SN2 substitution.[6]

Elimination Reactions (Dehydrobromination)

The presence of a bromine atom and adjacent protons makes the molecule susceptible to elimination reactions, primarily through E1 and E2 mechanisms, to form a conjugated diene.[7][8]

-

E2 Mechanism: A strong, sterically hindered base would favor a bimolecular (E2) elimination.[9] The use of ethanolic sodium hydroxide is a common condition for promoting E2 reactions in halogenoalkanes.[10]

-

E1 Mechanism: In the absence of a strong base and under conditions that favor carbocation formation (e.g., heat, polar protic solvent), a unimolecular (E1) elimination can occur, often in competition with SN1 reactions.[11]

Intramolecular Reactions

The proximate secondary amine can act as an internal nucleophile, potentially leading to cyclization reactions. For instance, an intramolecular SN2 reaction could lead to the formation of a nitrogen-containing heterocyclic ring system.

Reactions Involving the Double Bond

The carbon-carbon double bond can undergo typical electrophilic addition reactions, although the electron-withdrawing effect of the bromine atom might slightly deactivate it. Reactions such as halogenation, hydrohalogenation, and epoxidation are conceivable.

Stability Profile and Handling Considerations

The stability of this compound is influenced by several factors:

-

Thermal Stability: Allylic amines and halides can be susceptible to thermal degradation.[12][13] At elevated temperatures, elimination of HBr or decomposition of the amino group could occur.

-

Hydrolytic Stability: The vinyl bromide moiety, while generally resistant to hydrolysis, can be cleaved under acidic conditions to yield a ketone after tautomerization of the initial enol product.[3][14] The allylic portion of the molecule could also undergo hydrolysis.

-

Light Sensitivity: Similar to many halogenated organic compounds, this molecule may be sensitive to light, which could initiate radical reactions. Allylic positions are particularly susceptible to radical bromination.[15][16]

-

Acid/Base Sensitivity: The presence of the amine group makes the molecule basic and susceptible to reaction with acids to form an ammonium salt. Strong bases can promote elimination reactions.

Recommended Handling and Storage:

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8 °C | To minimize thermal decomposition and side reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light Conditions | Amber vial or stored in the dark | To prevent light-induced degradation and radical formation. |

| pH | Neutral | To avoid acid-catalyzed hydrolysis or base-promoted elimination. |

Predictive Experimental Protocols

The following are hypothetical, yet scientifically grounded, protocols for investigating the reactivity of this compound.

Protocol 5.1: Investigation of Nucleophilic Substitution (SN2 Conditions)

Objective: To assess the susceptibility of the title compound to SN2 displacement of the bromide with a common nucleophile.

Methodology:

-

Dissolve 1 equivalent of this compound in anhydrous acetone.

-

Add 1.2 equivalents of sodium iodide to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 5.2: Investigation of Elimination Reaction (E2 Conditions)

Objective: To determine if the title compound undergoes base-induced elimination to form a diene.

Methodology:

-

Dissolve 1 equivalent of this compound in ethanol.

-

Add 1.5 equivalents of potassium tert-butoxide to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the formation of the diene product by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work up the reaction by adding water and extracting with pentane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent.

Visualizing Reaction Pathways

Diagram 6.1: Competing Nucleophilic Substitution Pathways

Caption: E2 elimination leading to a conjugated diene.

Conclusion and Future Directions

This compound is a molecule with a rich and complex predicted reactivity profile. Its allylic bromide functionality is expected to be the primary site for nucleophilic substitution and elimination reactions, while the secondary amine introduces the possibility of intramolecular reactions and influences the molecule's acid-base properties. The vinyl bromide moiety adds another layer of potential reactivity, particularly under acidic conditions.

Future experimental work should focus on systematically exploring these predicted pathways. Kinetic studies would be invaluable in determining the relative rates of competing reactions such as SN2 versus SN2' and substitution versus elimination under various conditions. Furthermore, investigating the impact of the sterically demanding N-methylcyclohexyl group on reaction rates and regioselectivity will be crucial for fully understanding and exploiting the synthetic utility of this promising chemical entity.

References

- University of Calgary. Ch 10: Nucleophilic Substitution reactions of Allylic halides.

- Chemistry Stack Exchange. (2016). Hydrolysis of vinyl bromide vs alkyl chloride.

- Chemistry LibreTexts. (2020). 16.

- University of Calgary. Ch 10: Allylic systems.

- The Journal of Organic Chemistry. A Theoretical Study of SN2′ Reactions of Allylic Halides: Role of Ion Pairs.

- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.

- Neuman. Chapter 9: Formation of Alkenes and Alkynes.

- Canadian Science Publishing. The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ΔCP.

- Pearson+.

- Chemistry Stack Exchange. (2020). Nucleophilic allylic substitution via SN2.

- Save My Exams. (2025). Elimination Reactions of Halogenoalkanes - A Level Chemistry.

- Chemistry LibreTexts. (2023).

- Quora. (2015). Which is more stable? -vinyl halides or allyl halides?.

- Organic Chemistry Class Notes. Stability of the Allyl Radical: Resonance Revisited.

- KPU Pressbooks.

- Chemistry LibreTexts. (2024). 8.

- Chemistry Steps.

- NC State University Libraries. 10.